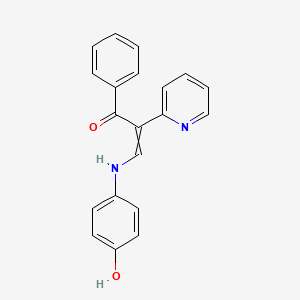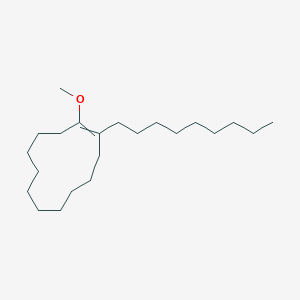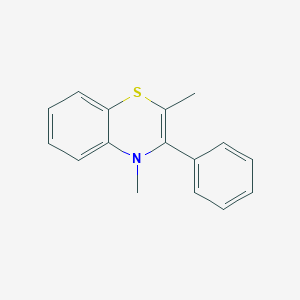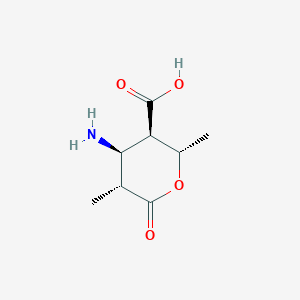
6-(2,3,4-Trimethoxyphenyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3,4-Trimethoxyphenyl)hexanoic acid is an organic compound characterized by a hexanoic acid chain attached to a 2,3,4-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3,4-Trimethoxyphenyl)hexanoic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a Grignard reagent, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide. The process is optimized for yield and purity, ensuring the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: 6-(2,3,4-Trimethoxyphenyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2,3,4-Trimethoxyphenyl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2,3,4-Trimethoxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to the disruption of cellular processes essential for cancer cell survival. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- 6-(2,4,5-Trimethoxyphenyl)hexanoic acid
- 6-(3,4,5-Trimethoxyphenyl)hexanoic acid
- 6-(2,3,5-Trimethoxyphenyl)hexanoic acid
Comparison: 6-(2,3,4-Trimethoxyphenyl)hexanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays, making it a valuable candidate for further research and development.
Properties
CAS No. |
917591-98-1 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
6-(2,3,4-trimethoxyphenyl)hexanoic acid |
InChI |
InChI=1S/C15H22O5/c1-18-12-10-9-11(14(19-2)15(12)20-3)7-5-4-6-8-13(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
ACUAOIKCWLIWBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCCCCC(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)



![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)
![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)

![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)



![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
